

Visualizing W-34 in Live Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: W-34

Cat. No.: B1193824

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Introduction

W-34 is a novel, cell-permeable, fluorogenic probe designed for the real-time visualization of Kinase X (KX) activity in living cells. This probe is exceptionally valuable for high-throughput screening, drug discovery, and fundamental research into cellular signaling pathways involving KX. **W-34** is intrinsically non-fluorescent but emits a strong fluorescent signal upon enzymatic modification by active KX, offering a high signal-to-noise ratio.^{[1][2]} Its far-red emission spectrum minimizes cellular autofluorescence and phototoxicity, making it ideal for long-term imaging studies.^[2]

Principle of Action

W-34 is a substrate for Kinase X. In its native state, the fluorophore's emission is quenched. Upon phosphorylation by active KX, a conformational change occurs, leading to the release of the quenching moiety and a subsequent, robust increase in fluorescence. This "off-on" mechanism allows for the direct and sensitive detection of KX enzymatic activity within the complex intracellular environment.^[1]

Data Presentation

Table 1: Photophysical and Chemical Properties of W-34

Property	Value
Molecular Weight	582.6 g/mol
Formulation	Lyophilized solid
Solubility	DMSO (≥ 10 mM)
Absorption Maximum (λ_{abs})	640 nm
Emission Maximum (λ_{em})	665 nm
Quantum Yield (Φ)	0.02 (unbound), 0.65 (enzyme-activated)
Molar Extinction Coefficient (ϵ)	85,000 M ⁻¹ cm ⁻¹
Optimal Excitation Source	633 nm or 640 nm laser line

Table 2: In Vitro Performance and Cellular Response

Parameter	Value
Recommended Staining Concentration	1-10 μ M
Optimal Incubation Time	30-60 minutes
Signal-to-Background Ratio	>100-fold increase upon activation
Cell Permeability	High
Cytotoxicity (IC ₅₀ in HeLa cells)	>50 μ M after 24-hour incubation

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Kinase X Activity

This protocol provides a general guideline for staining and imaging live cells with **W-34**. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

- **W-34** stock solution (10 mM in DMSO)

- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Cells cultured on glass-bottom dishes or plates suitable for microscopy
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)

Procedure:

- Cell Preparation: Plate cells on a glass-bottom dish and culture until they reach the desired confluency (typically 60-80%).
- Reagent Preparation: Prepare a working solution of **W-34** in pre-warmed imaging medium to the desired final concentration (e.g., 5 µM).
- Staining: Remove the culture medium from the cells and wash once with PBS. Add the **W-34** working solution to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.
- Washing (Optional): For improved signal-to-noise, the loading solution can be removed, and the cells can be washed once with fresh imaging medium.[3]
- Imaging: Image the cells using a fluorescence microscope. For time-lapse imaging, ensure the use of an environmental chamber to maintain physiological conditions.[4] Use minimal laser power to reduce phototoxicity.[5]

Protocol 2: Cytotoxicity Assay using MTT

This protocol assesses the potential toxicity of **W-34** on cultured cells.

Materials:

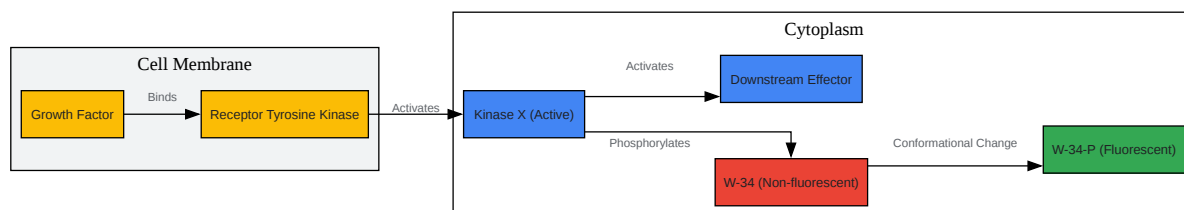
- HeLa cells (or other cell line of interest)
- 96-well plates
- **W-34**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Cell culture medium

Procedure:

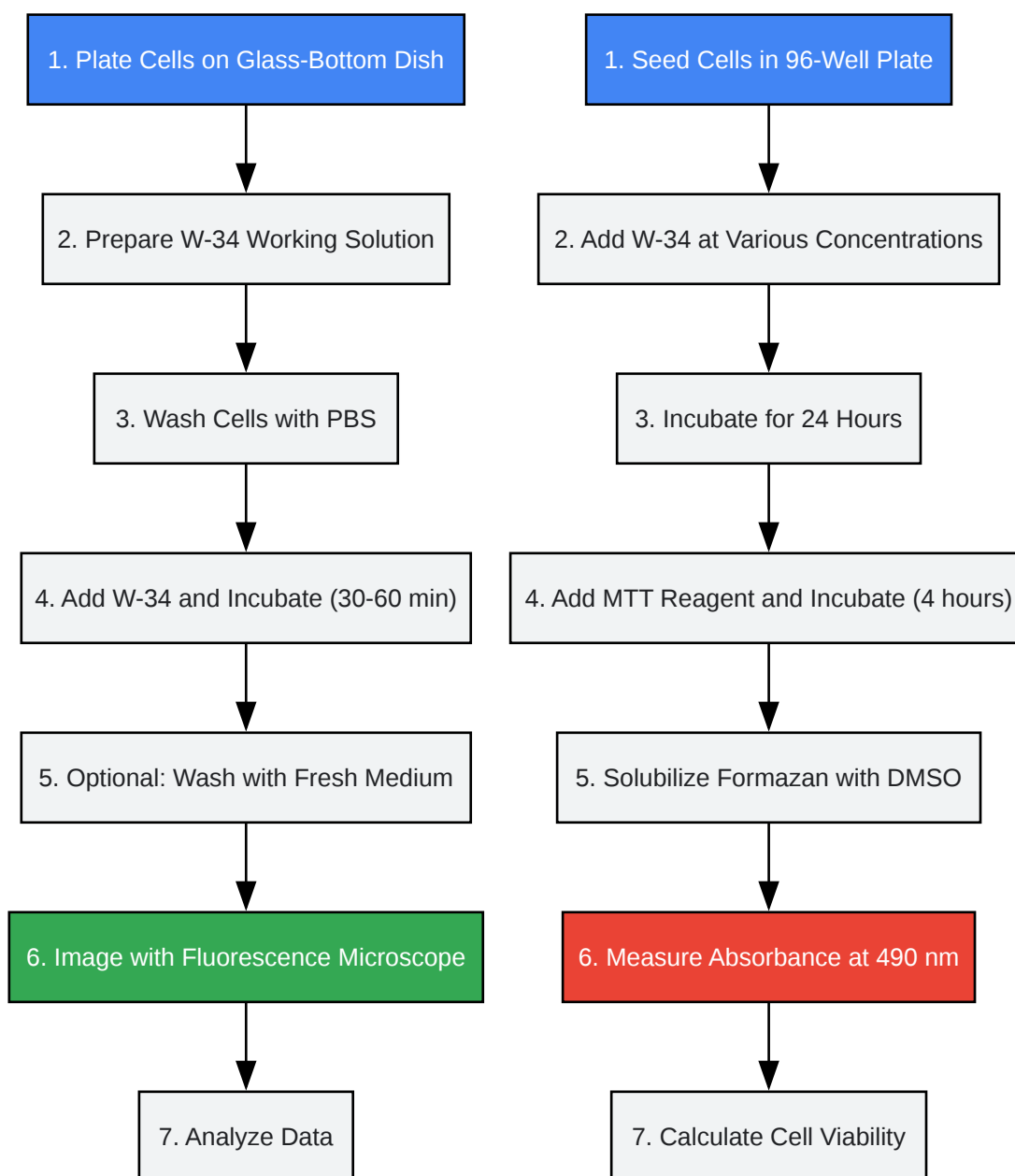
- Cell Seeding: Seed cells into a 96-well plate at a density of 2×10^4 cells/mL and incubate for 24 hours.[6]
- Compound Addition: Add varying concentrations of **W-34** (e.g., 0-50 μ M) to the wells and incubate for 24 hours.[6]
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
- Solubilization: Add DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows



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Caption: **W-34** activation pathway.



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